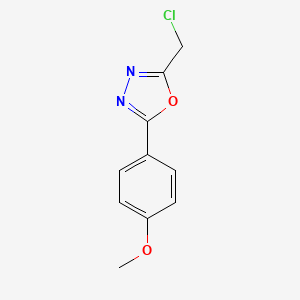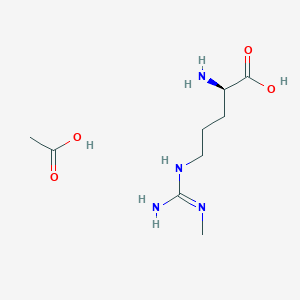
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
The compound “2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole” is a type of organic compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom . The compound also contains a methoxyphenyl group and a chloromethyl group attached to the oxadiazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole” would depend on factors such as its molecular structure and the nature of its functional groups. For instance, carboxylic acids with six or fewer carbon atoms are freely or moderately soluble in water .Applications De Recherche Scientifique
Corrosion Inhibition
2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole derivatives, similar to 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, have been studied for their effectiveness as corrosion inhibitors. Research shows that these compounds are highly efficient in inhibiting the corrosion of mild steel in sulfuric acid media. They function by adsorbing onto the metal surface, following a Langmuir adsorption isotherm model (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Antibacterial Properties
1,3,4-oxadiazole derivatives, including those with a 5-chloro-2-methoxyphenyl moiety, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have demonstrated significant antibacterial and antifungal activities against various strains (Prasanna Kumar, Mohana, Mallesha, & Harish, 2013).
Lipoxygenase Inhibition
Compounds containing 5-chloro-2-methoxyphenyl and 1,3,4-oxadiazolylthio moieties have been prepared and shown to moderately inhibit the lipoxygenase enzyme, which could have potential therapeutic implications (Aziz‐ur‐Rehman et al., 2016).
Nonlinear Optical Properties
1,3,4-oxadiazole derivatives, including those with methoxyphenyl groups, have been explored for their nonlinear optical properties. These compounds, especially those containing bromine, exhibit potential as optical limiters, which are useful in optoelectronics (Chandrakantha et al., 2011).
Anticancer Potential
Research has also been conducted on 1,3,4-oxadiazole derivatives for their anticancer activities. Some compounds in this category have shown promising results against various cancer cell lines, indicating their potential in cancer therapy (Ahsan et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-4-2-7(3-5-8)10-13-12-9(6-11)15-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHIXSKXGCIKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370151 | |
| Record name | 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
CAS RN |
24023-71-0 | |
| Record name | 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)







![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)




